molecular formula C10H12Cl2N2 B6257276 2,4-dichloro-5-cyclohexylpyrimidine CAS No. 1563532-22-8

2,4-dichloro-5-cyclohexylpyrimidine

Cat. No.: B6257276
CAS No.: 1563532-22-8
M. Wt: 231.1
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-5-cyclohexylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a cyclohexyl group at the 5th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-cyclohexylpyrimidine typically involves the stepwise substitution of chlorine atoms on a pre-formed pyrimidine ring. One common method starts with 2,4,6-trichloropyrimidine, which undergoes selective substitution reactions to introduce the cyclohexyl group at the 5th position. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-cyclohexylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. Reaction conditions typically involve heating in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine can yield 2-amino-4-chloro-5-cyclohexylpyrimidine, while coupling with an aryl boronic acid can produce 2,4-diaryl-5-cyclohexylpyrimidine derivatives .

Scientific Research Applications

2,4-dichloro-5-cyclohexylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-cyclohexylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-fluoropyrimidine
  • 2,4-dichloro-5-methylpyrimidine
  • 2,4-dichloro-5-phenylpyrimidine

Uniqueness

2,4-dichloro-5-cyclohexylpyrimidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

CAS No.

1563532-22-8

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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